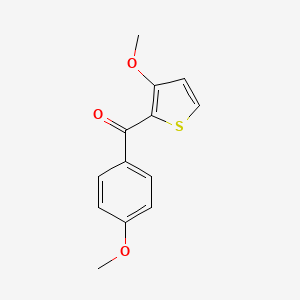
(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Cat. No. B1603691
Key on ui cas rn:
647833-69-0
M. Wt: 248.3 g/mol
InChI Key: BTUPEJTUQDUUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07666848B2
Procedure details


2.7 ml of tin tetrachloride were added to a solution of 2.3 g of 3-methoxy-thiophene and 3.4 g of 4-methoxybenzoyl chloride in 50 ml of dichloromethane while cooling in ice. The mixture was stirred at room temp. overnight. For workup, 75 ml of 2 hydrochloric acid were added and the mixture was extracted three times with dichloromethane. The combined organic phases were washed twice with each of 2 N sodium carbonate solution and water, and then the solvent was removed in vacuo, and the crude product was purified by column filtration (SiO2, ethyl acetate/n-heptane=1:2). The product with the molecular weight of 248.3 (C13H12O3S), MS (Cl): 249 (M+H+) was obtained.
Name
tin tetrachloride
Quantity
2.7 mL
Type
reactant
Reaction Step One




[Compound]
Name
2
Quantity
75 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[CH3:6][O:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.Cl>ClCCl>[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([C:9]2[S:10][CH:11]=[CH:12][C:8]=2[O:7][CH3:6])=[O:20])=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
tin tetrachloride
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
2
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temp. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed twice with each of 2 N sodium carbonate solution and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crude product was purified by column filtration (SiO2, ethyl acetate/n-heptane=1:2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product with the molecular weight of 248.3 (C13H12O3S), MS (Cl): 249 (M+H+) was obtained
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C=1SC=CC1OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
